N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine
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Overview
Description
N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine is a chemical compound with the molecular formula C10H21ClNO3P. It is known for its unique structure, which includes a phosphoryl group, an ethylethanamine moiety, and a chloropropenoxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine typically involves the reaction of diethylamine with phosphorochloridate, followed by the addition of 2-chloroprop-2-enol and propanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphoric acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, affecting various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloroprop-2-enoxy(2-methylpropoxy)phosphoryl]-N-ethylethanamine: Similar structure but with a methyl group substitution.
Poly[N-(2-chloroprop-2-en-1-yl)aniline]: A polymer with a related chloropropenyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
62484-89-3 |
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Molecular Formula |
C10H21ClNO3P |
Molecular Weight |
269.70 g/mol |
IUPAC Name |
N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C10H21ClNO3P/c1-5-8-14-16(13,12(6-2)7-3)15-9-10(4)11/h4-9H2,1-3H3 |
InChI Key |
IKNBEHDALFQGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(N(CC)CC)OCC(=C)Cl |
Origin of Product |
United States |
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